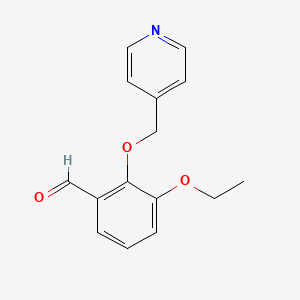
(4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid: (4R)-4-hydroxypentanoic acid , is an organic compound with the chemical formula C6H11NO3. It belongs to the class of gamma amino acids and derivatives, characterized by having an amino group (-NH2) attached to the gamma carbon atom. This compound plays a significant role in various scientific applications due to its unique structure and properties .
Métodos De Preparación
The synthetic routes for preparing (4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid involve several steps. One common approach is through the oxidation of a suitable precursor. Here are the key steps:
Starting Material: Begin with a suitable precursor, such as an amino acid or a related compound.
Oxidation: Perform oxidation using appropriate reagents (e.g., potassium permanganate, chromic acid, or other oxidizing agents) to introduce the carboxylic acid group.
Isolation and Purification: Isolate the product and purify it using techniques like recrystallization or column chromatography.
Análisis De Reacciones Químicas
(4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: It can be oxidized further to form other functional groups.
Esterification: Reacting with alcohols to form esters.
Amide Formation: Reacting with amines to form amides.
Common reagents used in these reactions include oxidizing agents, acid chlorides, and amines. The major products formed depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
This compound finds applications in several fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its interactions with enzymes and proteins.
Medicine: Studied for potential therapeutic effects.
Mecanismo De Acción
The exact mechanism by which (4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid exerts its effects depends on the context. It may interact with specific molecular targets, affecting cellular processes or signaling pathways. Further research is needed to fully elucidate its mechanisms.
Comparación Con Compuestos Similares
(4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid shares similarities with other gamma amino acids and derivatives. its uniqueness lies in its specific structure and functional groups. Further studies can explore its distinct properties compared to related compounds.
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(4R)-1-methyl-2-oxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-8-3-2-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,10,11)/t5-/m1/s1 |
Clave InChI |
FQRTVGXATBBMPJ-RXMQYKEDSA-N |
SMILES isomérico |
CN1CC[C@H](CC1=O)C(=O)O |
SMILES canónico |
CN1CCC(CC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B12092731.png)


![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)





![3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal](/img/structure/B12092796.png)


